molecular formula C₄H₇BrO B141729 3-Bromo-2-methyl-2-propen-1-OL CAS No. 89089-31-6

3-Bromo-2-methyl-2-propen-1-OL

Cat. No.: B141729
CAS No.: 89089-31-6
M. Wt: 151 g/mol
InChI Key: VFZCSFMDONRPQB-DUXPYHPUSA-N
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Description

3-Bromo-2-methyl-2-propen-1-ol is an organic compound with the molecular formula C4H7BrO. It is a brominated alcohol that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a propenyl group, which is further substituted with a hydroxyl group and a methyl group. This unique structure imparts specific reactivity patterns to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-methyl-2-propen-1-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-2-propen-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium hydroxide can result in the formation of 2-methyl-2-propen-1-ol.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Pyridinium Chlorochromate (PCC): Used for oxidation reactions.

    Sodium Hydroxide: Used for elimination reactions.

Major Products Formed

    Substitution Products: Functionalized derivatives with different nucleophiles.

    Oxidation Products: Aldehydes or ketones.

    Elimination Products: Alkenes such as 2-methyl-2-propen-1-ol.

Scientific Research Applications

3-Bromo-2-methyl-2-propen-1-ol is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-2-propen-1-ol depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In elimination reactions, the compound undergoes deprotonation to form an alkene through an E2 mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-propen-1-ol: Similar structure but lacks the methyl group.

    2-Methyl-1-propanol: Similar structure but lacks the bromine atom.

    3-Phenyl-2-propyn-1-ol: Similar structure but contains a phenyl group instead of a bromine atom.

Uniqueness

3-Bromo-2-methyl-2-propen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on a propenyl backbone. This combination of functional groups allows for diverse reactivity and makes the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(E)-3-bromo-2-methylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZCSFMDONRPQB-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Br)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89089-31-6
Record name NSC148283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-BROMO-2-METHYL-2-PROPEN-1-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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